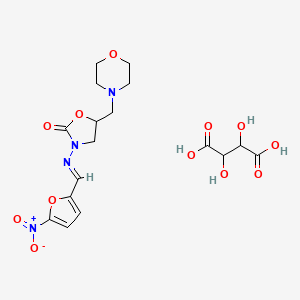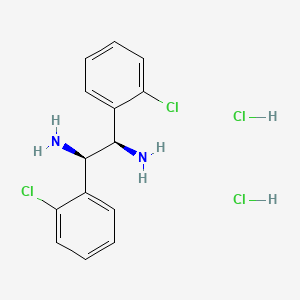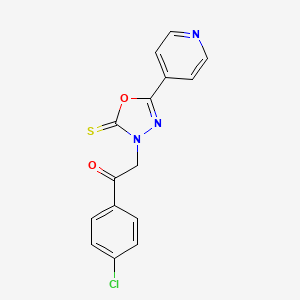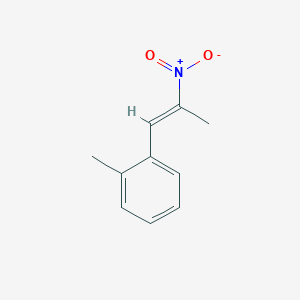
Furaltadone (+)-tartrate salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furaltadone (+)-tartrate salt is a synthetic antibiotic belonging to the nitrofuran class of compounds. It is widely used for its antimicrobial properties, particularly in veterinary medicine to treat infections such as coccidiosis and turkey blackhead . Furaltadone is known for its effectiveness against a broad spectrum of bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Furaltadone (+)-tartrate salt typically involves the reaction of 5-nitrofurfuraldehyde with morpholine to form 5-morpholinomethyl-3-(5-nitrofurfurylidene)amino-2-oxazolidinone. This intermediate is then reacted with tartaric acid to form the (+)-tartrate salt .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of hydrothermal techniques and solid-state reactions to produce the desired compound efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Furaltadone (+)-tartrate salt undergoes various chemical reactions, including:
Oxidation: The nitrofuran ring can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions
Major Products Formed
Oxidation: Formation of nitrofurans with altered functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrofuran derivatives
Applications De Recherche Scientifique
Furaltadone (+)-tartrate salt has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying nitrofuran chemistry and reactions.
Biology: Investigated for its antimicrobial properties and effects on bacterial cell walls.
Medicine: Explored for its potential use in treating bacterial infections in humans and animals.
Industry: Used in the development of antimicrobial coatings and materials .
Mécanisme D'action
Furaltadone (+)-tartrate salt exerts its effects by interfering with bacterial protein synthesis. It targets the bacterial ribosome, inhibiting the translation process and leading to cell death. The compound also generates reactive oxygen species, causing oxidative damage to bacterial cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nitrofurantoin
- Furazolidone
- Nitrofurazone
Uniqueness
Furaltadone (+)-tartrate salt is unique due to its specific molecular structure, which provides a broad spectrum of antimicrobial activity. It is particularly effective against certain bacterial strains that are resistant to other nitrofuran antibiotics .
Propriétés
Formule moléculaire |
C17H22N4O12 |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
2,3-dihydroxybutanedioic acid;5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6.C4H6O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15;5-1(3(7)8)2(6)4(9)10/h1-2,7,11H,3-6,8-9H2;1-2,5-6H,(H,7,8)(H,9,10)/b14-7+; |
Clé InChI |
NUQMJOZPYRELIB-FJUODKGNSA-N |
SMILES isomérique |
C1COCCN1CC2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
SMILES canonique |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-].C(C(C(=O)O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-bromophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B15087065.png)






![2-chloro-N-[3-(1H-imidazol-1-yl)propyl]pyridine-3-carboxamide](/img/structure/B15087117.png)
![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B15087122.png)
![tert-butyl (2S)-2-[dimethoxyphosphoryl(hydroxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B15087126.png)
![N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B15087139.png)
![2-amino-4-(furan-2-yl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B15087141.png)

